6-Azabicyclo[3.1.1]heptane;hydrochloride
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Overview
Description
6-Azabicyclo[3.1.1]heptane;hydrochloride is a bicyclic compound that contains a nitrogen atom within its structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential applications in drug development. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.1.1]heptane;hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process is carried out under specific conditions to ensure the formation of the desired bicyclic structure. For instance, the reduction can be catalyzed by cobalt chloride (CoCl2) under heating . The hydrochloride salt is then formed by adding hydrochloric acid (HCl) in dioxane and evaporating the mixture, resulting in a crystalline product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound is optimized to avoid column chromatography, which simplifies the process and allows for large-scale production. This method can yield up to 40 grams of the product in a single run .
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.1.1]heptane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
6-Azabicyclo[3.1.1]heptane;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological systems and interactions.
Medicine: It is incorporated into the structure of drugs to enhance their physicochemical properties.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.1.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within its structure allows it to form hydrogen bonds and interact with various biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects.
Comparison with Similar Compounds
6-Azabicyclo[3.1.1]heptane;hydrochloride is unique due to its bicyclic structure and the presence of a nitrogen atom. Similar compounds include:
3-Azabicyclo[3.1.1]heptane: Lacks the hydrochloride salt form but shares a similar bicyclic structure.
6-Oxa-3-azabicyclo[3.1.1]heptane: Contains an oxygen atom in addition to the nitrogen atom.
3-Substituted 6-Azabicyclo[3.1.1]heptanes: These compounds have various substituents attached to the bicyclic structure, which can alter their properties and applications.
Properties
IUPAC Name |
6-azabicyclo[3.1.1]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-5-4-6(3-1)7-5;/h5-7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEOGSBNQFRZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2306277-53-0 |
Source
|
Record name | 6-azabicyclo[3.1.1]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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